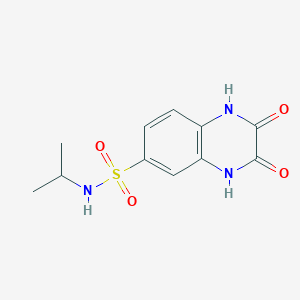

N-isopropyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoxaline derivatives, including those similar to N-isopropyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide, involves several steps including the reaction of diamines with 1,2-dicarbonyl compounds. For instance, the synthesis of 6-aminopropyl-6H-indolo[2,3-b]quinoxalines demonstrates a method that could potentially be adapted for the synthesis of N-isopropyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide by substituting appropriate precursors and adjusting reaction conditions (Shibinskaya et al., 2012).

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives, including the target compound, is characterized by a bicyclic system with nitrogen atoms at the 1 and 4 positions of the pyrazine ring. This structural feature is crucial for the compound's chemical behavior and interactions. NMR and X-ray diffraction techniques are commonly used to elucidate the structure of such compounds, providing detailed insights into their three-dimensional conformation and electronic properties (Skorupa et al., 2004).

Chemical Reactions and Properties

Quinoxaline derivatives undergo various chemical reactions, including nucleophilic substitutions and cyclization reactions, which are critical for synthesizing complex molecules and functionalizing the quinoxaline core. The presence of the sulfonamide group in N-isopropyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide adds to its reactivity, enabling the formation of new bonds and derivatives through reactions with different chemical agents (Adam et al., 2013).

Physical Properties Analysis

The physical properties of quinoxaline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substitution patterns. These properties are essential for understanding the compound's behavior in different environments and its suitability for various applications. Analytical techniques such as differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) are employed to study these properties.

Chemical Properties Analysis

The chemical properties of N-isopropyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide, including its acidity, basicity, and reactivity towards electrophiles and nucleophiles, are determined by its functional groups and molecular structure. Studies on similar compounds provide insights into the reactivity patterns and potential chemical transformations that the target compound might undergo. Understanding these properties is crucial for its application in synthesis and drug design (Obafemi & Akinpelu, 2005).

Orientations Futures

The future directions for research on “N-isopropyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide” could include further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by related compounds, it could be of interest in the development of new pharmaceuticals .

Mécanisme D'action

Target of Action

The primary target of N-isopropyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide is the Thyroid Hormone Receptor β (THR-β) . This receptor plays a crucial role in the regulation of lipid levels in the body .

Mode of Action

The compound acts as an agonist at the THR-β receptor . This means it binds to the receptor and activates it, leading to a series of biochemical reactions .

Biochemical Pathways

Upon activation of the THR-β receptor, the compound triggers a cascade of events that ultimately lead to the reduction of lipid levels in the body . This includes a decrease in Low-Density Lipoprotein Cholesterol (LDL-C) and triglycerides .

Pharmacokinetics

It has been reported that the compound exhibits an excellent safety profile and is efficacious at doses that show no impact on the central thyroid axis .

Result of Action

The activation of the THR-β receptor by the compound leads to a decrease in LDL-C and triglycerides . This results in improved lipid profiles, which can be beneficial in the management of dyslipidemia .

Propriétés

IUPAC Name |

2,3-dioxo-N-propan-2-yl-1,4-dihydroquinoxaline-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4S/c1-6(2)14-19(17,18)7-3-4-8-9(5-7)13-11(16)10(15)12-8/h3-6,14H,1-2H3,(H,12,15)(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUPHLXYJCDWDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dioxo-N-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5851202.png)

![2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5851214.png)

![1-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5851222.png)

![N-[2-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5851227.png)

![1-[(5-acetyl-3-thienyl)methyl]-2,5-pyrrolidinedione](/img/structure/B5851243.png)

![3,3-dimethyl-1-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)-2-butanone](/img/structure/B5851266.png)

![N'-{[5-(4-iodophenyl)-2-furyl]methylene}-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5851267.png)